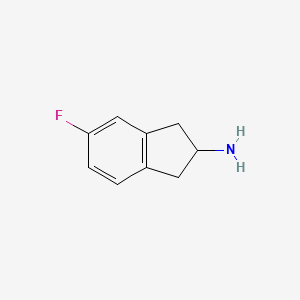

5-Fluoro-2,3-dihydro-1H-inden-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAFFDVGGMHGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591645 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-06-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine

Established Synthetic Pathways to the Dihydroindene Core

The construction of the dihydroindene scaffold is a well-explored area of organic synthesis, with numerous methods available.

Traditional multi-step syntheses often involve the formation of the indane ring system through intramolecular reactions. A common strategy is the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and cyclization. For instance, the intramolecular Friedel-Crafts acylation of 3,3-diaryl propanoic acids under strongly acidic conditions can yield enantioenriched 3-aryl-1-indanones. nih.gov Another approach involves the Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes to form 2,3-dihydro-1H-inden-1-one derivatives. researchgate.net

The synthesis of indane-1,3-dione, a related core structure, can be achieved through the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) in basic conditions. nih.gov This intermediate can then be hydrolyzed and decarboxylated to produce indane-1,3-dione. nih.gov Halogenated indane-1,3-diones are typically prepared by first halogenating the phthalic anhydride (B1165640) precursors before cyclization. nih.gov

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions for the synthesis of indene (B144670) and its derivatives. tandfonline.comrsc.org These methods combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates.

One such example is the copper(I)-catalyzed domino three-component coupling and cyclization reaction, which provides an efficient route to substituted indenes. rsc.org Another one-pot method involves the thermal isomerization of iminolactones, formed from the reaction of acetylenic esters, cyclohexyl isocyanide, and aryl ketones, to produce highly functionalized indenes in high yields. tandfonline.com Additionally, a one-pot process for the synthesis of indene from 1-indanone (B140024) using a combination of Cu/SiO2 and HZSM-5 catalysts has been reported, achieving an indene yield of about 80%. rsc.org

Reductive amination is a key method for introducing an amine group into a molecule, converting a carbonyl group (ketone or aldehyde) into an amine via an imine intermediate. wikipedia.orgnumberanalytics.com This reaction is widely used due to its mild conditions and high selectivity. wikipedia.org For the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-amine, a precursor such as 5-fluoro-2,3-dihydro-1H-inden-2-one would undergo reaction with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired amine.

The choice of reducing agent is crucial. Common reagents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. wikipedia.org Biocatalytic methods using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for asymmetric reductive amination, offering high enantioselectivity for the synthesis of chiral amines. nih.gov These enzymes have been successfully applied in industrial-scale production of chiral amines. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Indane Derivatives

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral indane derivatives is of significant importance. rsc.orgnumberanalytics.com

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the product. numberanalytics.comnih.gov Various asymmetric catalytic strategies have been developed for the synthesis of chiral indanes. rsc.org

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the asymmetric reduction of ketones to produce enantioenriched alcohols. nih.gov This method has been successfully applied to the kinetic resolution of racemic 3-aryl-1-indanones. nih.govnih.gov Using a chiral catalyst such as (R,R)- or (S,S)-Ts-DENEB, racemic 3-aryl-1-indanones can be converted into a mixture of highly enantioenriched cis-3-arylindanols and unreacted 3-arylindanones with excellent enantiomeric excess. nih.govnih.gov This allows for the separation of the desired enantiomer of the indanone, which can then be further functionalized.

The stereochemical outcome of the ATH reaction can be rationalized by attractive C-H/π interactions between the catalyst and the aromatic ring of the indanone in the transition state. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Racemic 3-Aryl-1-indanones

| Catalyst | Hydrogen Source | Solvent | Product | Stereoselectivity | Reference |

| (R,R)- or (S,S)-Ts-DENEB | HCO2H/Et3N | MeOH | cis-3-Arylindanols and unreacted 3-arylindanones | High dr and ee | nih.govnih.gov |

dr = diastereomeric ratio, ee = enantiomeric excess

Asymmetric Catalysis in Indane Synthesis

Organocatalytic Methodologies for Stereocontrol

The enantioselective synthesis of fluorinated molecules, including aminoindane derivatives, has increasingly utilized organocatalysis to establish stereocenters with high precision. nih.gov This approach avoids the use of metals and relies on small, chiral organic molecules to catalyze stereoselective transformations. In the context of synthesizing this compound, organocatalysis can be applied to create the chiral amine center.

One key strategy involves the asymmetric amination of a precursor ketone, 5-fluoro-2-indanone (B1592043). Chiral bifunctional catalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, which combine a hydrogen-bond donor (like urea (B33335) or thiourea) and a Brønsted base (a tertiary amine), can activate both the nucleophile and the electrophile. rsc.org For instance, the reaction of 5-fluoro-2-indanone with an electrophilic nitrogen source, like a dialkyl azodicarboxylate, in the presence of a chiral organocatalyst, can proceed with high enantioselectivity. This method establishes the C-N bond and the stereocenter simultaneously, leading to a protected form of the desired chiral amine. Subsequent deprotection yields the target enantiomer of this compound. The success of this methodology hinges on the catalyst's ability to create a well-organized, chiral environment around the reacting species, directing the nucleophilic attack to one specific face of the prochiral ketone. rsc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines from prochiral precursors like imines or enamines. dicp.ac.cn This method is highly efficient, often requiring low catalyst loadings and providing excellent enantioselectivities. rsc.org For the synthesis of enantiomerically enriched this compound, a common precursor would be the corresponding imine, generated from 5-fluoro-2-indanone, or an N-acetyl enamine derivative.

Catalytic systems based on noble metals like iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, are particularly effective. dicp.ac.cnrsc.org For example, an iridium complex bearing a chiral ferrocenyl diphosphine ligand can be used for the highly enantioselective hydrogenation of an imine precursor. The presence of additives like iodine can be crucial for catalyst activity and stability. dicp.ac.cn First-row transition metals such as iron and cobalt are also emerging as more sustainable alternatives for these transformations. rsc.org The choice of metal, ligand, solvent, and hydrogen pressure are all critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee).

Table 1: Exemplary Catalytic Systems for Asymmetric Hydrogenation of Imine Precursors

| Catalyst System | Ligand Type | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Diphosphine | Ferrocenyl Phosphine | Cyclic Imines | >95% |

| Ru(OAc)₂ / Chiral BINAP | Biaryl Diphosphine | N-Acetyl Enamines | Up to 99% |

| Rh(COD)₂BF₄ / Chiral Phosphine-Phosphoramidite | Monodentate Chiral Ligands | Cyclic Imines | >90% |

Chiral Auxiliary-Mediated Syntheses for Indane Amine Stereoisomers

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in the synthesis of chiral amines. nih.gov This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

For the synthesis of a specific stereoisomer of this compound, a prochiral ketone precursor (5-fluoro-1-indanone or 5-fluoro-2-indanone) can be condensed with a chiral primary amine, such as (R)- or (S)-phenylglycinamide or methylbenzylamine, to form a chiral ketimine. researchgate.netgoogle.com The diastereoselective reduction of this intermediate imine is the key step. The steric bulk of the chiral auxiliary blocks one face of the C=N double bond, forcing the hydride reagent (e.g., NaBH₄ or L-Selectride) to attack from the less hindered face. researchgate.net This results in the formation of one diastereomer in excess. The diastereomeric excess achieved can be very high, often exceeding 95%. rug.nl Finally, the chiral auxiliary is removed, typically through hydrogenolysis or chemical cleavage, to yield the desired enantiopure indane amine. researchgate.netrug.nl

Strategic Fluorination Approaches in the Indane Framework

The introduction of a fluorine atom onto the aromatic ring of the indane structure requires careful consideration of regioselectivity.

Electrophilic Fluorination Methods for Indanones

Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems or at positions alpha to a carbonyl group. mdpi.comnumberanalytics.com In the synthesis of this compound, a suitable precursor like 2,3-dihydro-1H-inden-2-amine or an indanone can be subjected to fluorination. When starting with an indanone, the carbonyl group activates the aromatic ring, but directing the fluorine to the desired C-5 position can be challenging.

A more controlled approach involves the electrophilic fluorination of an activated precursor, such as 5-hydroxyindanone or 5-aminoindanone, where the activating group strongly directs the electrophile. Common electrophilic fluorinating agents, often called "F+" sources, are N-F compounds. Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available, and relatively safe reagent for this purpose. rsc.org The reaction typically proceeds by attacking the electron-rich aromatic ring with the electrophilic fluorine source.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Formula | Common Name/Abbreviation |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | C₇H₁₄B₂ClF₅N₂ | Selectfluor® |

| N-Fluorobenzenesulfonimide | C₁₂H₁₀FNO₂S | NFSI |

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of the indane framework is crucial. numberanalytics.com The inherent electronic properties of the indane ring system and any existing substituents guide the position of fluorination. numberanalytics.com For instance, in an unsubstituted indanone, electrophilic attack is often directed by the carbonyl group.

To ensure fluorination at the C-5 position, several strategies can be employed. numberanalytics.com One method is to start with a precursor that already contains a directing group at the 5-position, which can later be converted into the desired amine or removed. For example, starting with 5-bromo-2,3-dihydro-1H-inden-1-one allows for a halogen-dance reaction or a lithiation followed by quenching with an electrophilic fluorine source. Alternatively, a directed ortho-metalation strategy can be used. A directing group, such as an amide or a methoxy (B1213986) group, at a specific position on the indane skeleton can direct a strong base to deprotonate the adjacent aromatic proton, creating a nucleophilic center that can then be trapped with an electrophilic fluorine reagent like NFSI. This provides precise control over the position of the fluorine atom.

Palladium-Catalyzed Coupling Reactions in Indane Amine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of this compound, these reactions can be used to construct the core indane structure or to introduce the amine functionality.

A prominent example is the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine. nih.gov To synthesize the target molecule, one could envision a route starting with 5-fluoro-2-bromoindane or 5-fluoro-2-triflyloxyindane. A palladium-catalyzed coupling of this substrate with a nitrogen source like ammonia (B1221849) or a protected amine equivalent, in the presence of a suitable phosphine ligand and a base, would furnish the desired product. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often providing the best results. nih.gov

Palladium catalysis can also be employed for intramolecular C-H activation reactions to form the five-membered ring of the indane system from a suitable acyclic precursor. nih.gov

Table 3: Key Components for Palladium-Catalyzed Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes Pd center, facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₂CO₃, LHMDS | Activates the amine, facilitates reductive elimination |

Considerations for Sustainable and Green Synthetic Protocols

The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred research into greener synthetic methodologies for producing valuable pharmaceutical intermediates like this compound. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources, are being increasingly applied to the synthesis of complex molecules. Key areas of focus include the development of catalytic processes, the use of biocatalysis, and the selection of environmentally friendly solvents and reagents.

A pivotal strategy in the green synthesis of this compound is the application of catalytic reductive amination of the corresponding ketone, 5-fluoro-2-indanone. This method is inherently more atom-economical than many classical amine syntheses. nih.gov The direct use of ammonia or an ammonia source with a reducing agent and a catalyst can produce the target amine with water as the primary byproduct. acs.org

Biocatalysis offers a powerful and highly selective alternative for the synthesis of this compound, particularly for obtaining specific enantiomers which are often required for pharmaceutical applications. The use of enzymes, such as transaminases, can provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, typically in aqueous media. diva-portal.orgrsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, in this case, 5-fluoro-2-indanone, to produce the corresponding chiral amine. frontiersin.org This enzymatic approach avoids the need for protecting groups and often harsh reagents associated with traditional chemical synthesis. diva-portal.org The field of protein engineering is continuously expanding the substrate scope and improving the stability of transaminases, making them increasingly viable for industrial-scale production. frontiersin.org

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, can also be a valuable strategy. nih.gov For instance, a chemical synthesis might be used to efficiently produce the 5-fluoro-2-indanone precursor, followed by a highly selective biocatalytic reductive amination to yield the final enantiomerically pure amine. nih.gov

To evaluate the "greenness" of different synthetic routes, various metrics are employed, with atom economy being a fundamental concept. jocpr.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. nih.gov A higher atom economy signifies a more efficient and less wasteful process. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another critical metric for assessing the environmental impact of a chemical process. researchgate.net

Below is a comparative table illustrating the potential green chemistry metrics for different synthetic approaches to amines, using the reductive amination of a model ketone as a representative example.

| Synthetic Approach | Key Features | Potential Green Advantages | Potential Green Disadvantages | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Classical Chemical Synthesis (e.g., Leuckart-Wallach reaction) | Uses formic acid or formamide (B127407) as both reagent and solvent at high temperatures. | Uses readily available reagents. | Low atom economy, harsh reaction conditions, significant byproduct formation. | Low (e.g., <50%) |

| Catalytic Reductive Amination (H2/Metal Catalyst) | Direct hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel). acsgcipr.org | High atom economy, often high yields. acsgcipr.org | Use of flammable H2 gas under pressure, potential for catalyst leaching. acsgcipr.org | High (approaching 100%) |

| Catalytic Transfer Hydrogenation | Uses a hydrogen donor like formic acid or isopropanol (B130326) with a catalyst. diva-portal.org | Avoids high-pressure H2, uses safer hydrogen sources. diva-portal.org | May require stoichiometric amounts of the hydrogen donor, potentially lowering atom economy compared to direct H2. | Moderate to High |

| Biocatalytic Reductive Amination (Transaminase) | Enzymatic conversion of the ketone to the amine using an amino donor. diva-portal.orgrsc.org | High enantioselectivity, mild reaction conditions (aqueous, ambient temperature/pressure), biodegradable catalyst. diva-portal.orgdiva-portal.org | Equilibrium limitations may require strategies for byproduct removal, enzyme stability can be a concern. diva-portal.org | High (for the target molecule, but depends on the amino donor) |

| Solvent-Free/Green Solvent Reductive Amination | Uses a recyclable catalyst and minimal or no solvent, or a green solvent like glycerol. ias.ac.inresearchgate.net | Reduced VOC emissions, easier product isolation, potential for catalyst recycling. ias.ac.inresearchgate.netwpmucdn.com | Reaction kinetics may be slower, potential for mass transfer limitations. | High |

The continuous development and implementation of these sustainable and green synthetic protocols are crucial for minimizing the environmental footprint of pharmaceutical manufacturing while ensuring the efficient and cost-effective production of vital compounds like this compound.

Chirality, Resolution, and Enantiomeric Purity in 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine Research

Enantiomeric Forms and Stereoisomeric Configurations of Dihydroindene Amines

The structure of 5-Fluoro-2,3-dihydro-1H-inden-2-amine possesses a chiral center at the second carbon atom (C2) of the indane ring system. Chirality arises because this carbon atom is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), and two distinct carbon pathways within the fused ring structure. This single stereocenter means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-fluoro-2,3-dihydro-1H-inden-2-amine and (S)-5-fluoro-2,3-dihydro-1H-inden-2-amine. cymitquimica.combldpharm.com These enantiomers are identical in most physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules.

In the broader family of dihydroindene amines (aminoindanes), the potential for stereoisomerism can be more complex. For instance, the introduction of a second substituent, such as a hydroxyl group in 1-aminoindan-2-ol, creates a second chiral center. google.com This results in the possibility of four stereoisomers: two pairs of enantiomers which are diastereomers of each other. google.com The stereochemical configuration of these molecules is crucial, as it dictates their three-dimensional shape and, consequently, their biological function. nih.gov The rapid inversion of the nitrogen atom in amines does not typically allow for the isolation of nitrogen-centered enantiomers under normal conditions. libretexts.org

Chiral Resolution Techniques for Enantiomeric Separation

Separating a racemic mixture—a 50:50 mixture of two enantiomers—into its individual, pure enantiomers is a process known as chiral resolution. wikipedia.org This is a fundamental step in pharmaceutical and chemical research, where the biological activity of each enantiomer must be assessed independently. symeres.com Several techniques are employed for the resolution of chiral amines like this compound.

Classical Stoichiometric Chiral Resolution Methods

This traditional method involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.orgresearchgate.net This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After physical separation of the crystals, a simple acid-base workup is used to remove the chiral resolving agent, yielding the desired pure enantiomer of the amine. wikipedia.org This method is often tested with various resolving agents to find the most effective one for a particular separation. wikipedia.org

Chromatographic Chiral Separation (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for both analyzing and preparing pure enantiomers. symeres.commdpi.comnih.gov The method relies on a chiral stationary phase (CSP), which is an achiral support (like silica (B1680970) gel) that has a chiral molecule bonded to its surface. researchgate.net When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase. nih.gov These transient, diastereomeric interactions—which can involve hydrogen bonding, dipole-dipole interactions, or inclusion complexing—cause one enantiomer to be retained more strongly than the other. sigmaaldrich.com As a result, the two enantiomers travel through the column at different rates and are eluted separately, allowing for their collection as pure fractions. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.comnih.gov

Dynamic Kinetic Resolution in Indane Synthesis

A significant limitation of classical and standard chromatographic resolution is a maximum theoretical yield of 50% for the desired enantiomer, as the other half is typically discarded. wikipedia.org Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation, enabling a theoretical yield of up to 100% of a single, desired enantiomer from a racemic mixture. princeton.eduwikipedia.org

DKR combines a rapid, irreversible kinetic resolution with a simultaneous in-situ racemization of the starting material. princeton.edunumberanalytics.com In this process, a catalyst (often an enzyme or a transition metal complex) selectively converts one enantiomer of the racemic starting material into the product much faster than the other (k-fast >> k-slow). princeton.edu Concurrently, the slower-reacting, undesired enantiomer is continuously converted back into its mirror image, replenishing the supply of the fast-reacting enantiomer. wikipedia.orgresearchgate.net For this to be efficient, the rate of racemization must be faster than or comparable to the rate of the slow reaction. princeton.edu Enzyme-based DKR processes, often using lipases, dehydrogenases, or transaminases, are highly valued for their exceptional stereoselectivity and are applied in the synthesis of complex chiral molecules, including intermediates for pharmaceuticals. nih.govnih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Maximum Theoretical Yield | Key Features |

|---|---|---|---|

| Classical Stoichiometric Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility) via fractional crystallization. wikipedia.org | 50% | Well-established, relies on crystallization, can be laborious and requires screening of resolving agents. wikipedia.org |

| Chromatographic Chiral Separation (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times and separation. nih.gov | 50% (for preparative scale) | Highly versatile for analytical and preparative scales; wide variety of CSPs available; excellent for assessing enantiomeric purity. symeres.comsigmaaldrich.com |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution (one enantiomer reacts faster) with in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org | 100% | Highly efficient and atom-economical; requires a suitable catalyst for both resolution and racemization; can be chemically or enzymatically catalyzed. symeres.comnih.gov |

Methodologies for Absolute Configuration Determination

Once an enantiomer has been isolated, it is essential to determine its absolute configuration—that is, whether it is the (R) or (S) form. Several analytical methods are used for this purpose.

The most definitive method is single-crystal X-ray crystallography. If a suitable single crystal of the pure enantiomer or a diastereomeric derivative (like a salt with a known chiral acid) can be grown, this technique can map the precise three-dimensional arrangement of its atoms, unambiguously assigning the absolute configuration. researchgate.net

Spectroscopic techniques are also widely employed. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is a common approach. frontiersin.org The chiral agent interacts with the enantiomers to form transient diastereomeric species that can be distinguished in the NMR spectrum. For a fluorinated compound like this compound, ¹⁹F NMR is particularly powerful. Reacting the amine with a CDA allows for the comparison of the ¹⁹F NMR chemical shifts, which can be correlated with the absolute configuration, often with the aid of computational DFT calculations. frontiersin.orgbohrium.com Another valuable technique is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules produce a characteristic CD spectrum, and the sign of the Cotton effect can often be related to the absolute configuration of the molecule. nih.gov

Implications of Enantiomeric Purity on Downstream Research and Applications

The emphasis on obtaining enantiomerically pure compounds stems from the fact that stereoisomers often exhibit profoundly different biological activities. symeres.com In a biological system, which is itself composed of chiral molecules (like proteins and DNA), the two enantiomers of a drug can interact with a target receptor or enzyme in distinct ways.

Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be significantly less active, completely inactive, or, in some cases, responsible for undesirable side effects. nih.gov For example, studies on related chiral amines have shown that different stereoisomers can have differences of several orders of magnitude in their potency as enzyme inhibitors or receptor ligands. nih.gov The introduction of a fluorine atom, as in this compound, can also alter physicochemical properties such as the amine's basicity (pKa), which can influence metabolic stability, cell membrane permeability, and receptor binding affinity. cas.cn Therefore, the use of a single, pure enantiomer is critical in pharmaceutical research to maximize therapeutic efficacy, minimize potential toxicity, and establish clear structure-activity relationships (SAR) for the development of safer and more effective drugs. nih.gov

Derivatization and Chemical Transformations of 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine

Functionalization at the Amine Moiety

The primary amine group of 5-Fluoro-2,3-dihydro-1H-inden-2-amine is a key site for derivatization, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

The primary amine of this compound readily undergoes acylation reactions with carboxylic acid derivatives to form amides. A common method to achieve this is through the reaction with an acylating agent such as benzyl chloroformate. This reaction is typically performed in the presence of a base, like saturated sodium carbonate, to neutralize the acidic byproduct. An example of this is the formation of a benzyl carbamate, which can also serve as a protecting group for the amine.

While specific examples of sulfonamidation directly on this compound are not prevalent in the reviewed literature, this transformation is a standard reaction for primary amines. The general approach involves reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding sulfonamide.

Table 1: Examples of Amidation Reactions

| Reactant | Reagent | Product | Reference |

| This compound | Benzyl chloroformate | rac-(5-fluoro-2,3-dihydro-1H-inden-2-yl)benzyl carbamate | google.com |

This table is interactive. Click on the headers to sort.

The synthesis of secondary and tertiary amines from this compound is a frequently employed transformation, particularly in the synthesis of biologically active molecules. Reductive amination is a key strategy for achieving this. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this process include sodium borohydride and its derivatives.

N-alkylation is another method to produce secondary and tertiary amines. While not explicitly detailed for this compound in the context of simple alkyl halides, its use in more complex synthetic routes, such as in the preparation of certain piperidine derivatives, highlights its applicability. These reactions typically involve the treatment of the amine with an alkylating agent in the presence of a base.

Table 2: Synthesis of Secondary Amine Derivatives

| Reactant | Reagent | Reaction Type | Product Class | Reference |

| This compound | Various aldehydes/ketones | Reductive Alkylation | Secondary Amines | google.com |

| This compound | 5-(5-chloro-1,3,4-oxadiazol-2-yl)pyrimidin-2-amine | Nucleophilic Aromatic Substitution | N-substituted pyrimidine | googleapis.com |

This table is interactive. Click on the headers to sort.

Modifications of the Fluoro-Indane Aromatic and Alicyclic Ring Systems

The fluoro-indane core of this compound is generally stable, allowing for a range of chemical modifications to the aromatic and alicyclic rings. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule.

The fluorine atom and the aminoalkyl group on the indane ring influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is a deactivating but ortho-, para-directing group, while the alkyl group is weakly activating and also ortho-, para-directing. The interplay of these two substituents will govern the position of incoming electrophiles. While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature, the stability of the scaffold in various synthetic procedures suggests its compatibility with such reactions under appropriate conditions.

Functional group interconversions on the aromatic ring, such as the modification of other substituents that might be present on a more complex indane derivative, are also feasible. The robust nature of the fluoro-indane moiety allows it to be carried through multi-step syntheses.

The formation of spirocyclic structures involving the indane scaffold of this compound would represent a significant increase in molecular complexity. This can be achieved through intramolecular cyclization reactions where a substituent on the amine or another part of the molecule reacts with a position on the indane ring. Although the reviewed literature does not provide direct examples of spirocyclization starting from this compound, the general principles of spiroannulation could be applied to suitably functionalized derivatives.

The construction of new rings fused to the indane system, a process known as annulation, can lead to novel polycyclic architectures. This can be accomplished by building a new ring onto the aromatic or the alicyclic portion of the indane core. For instance, reactions that form a new heterocyclic ring fused to the benzene moiety are a common strategy in the synthesis of complex heterocyclic compounds. While specific examples of annulation or fusion with heterocyclic rings directly onto the this compound scaffold were not identified in the surveyed literature, the chemical handles present on the molecule, particularly after derivatization of the amine, could serve as anchor points for such ring-forming reactions.

Mechanistic Elucidation of Key Derivatization Reactions

The derivatization of this compound typically involves reactions at the primary amine group, such as N-alkylation and N-acylation. The mechanisms of these reactions are well-established in organic chemistry.

N-Alkylation: The N-alkylation of this compound with alkyl halides generally proceeds through a nucleophilic aliphatic substitution mechanism, most commonly an SN2 pathway. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. This initial reaction forms a secondary ammonium salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the N-alkylated product.

A common challenge in the N-alkylation of primary amines is over-alkylation, where the resulting secondary amine, which is also nucleophilic, can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the use of bulky alkylating agents, can help to favor mono-alkylation.

N-Acylation: The N-acylation of this compound with acylating agents like acyl chlorides or acid anhydrides is a robust method for the formation of amides. This reaction typically follows a nucleophilic addition-elimination mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride or carboxylate) is eliminated, and the carbonyl group is reformed, resulting in the N-acylated product. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Unlike N-alkylation, N-acylation is generally not prone to over-reaction as the resulting amide is significantly less nucleophilic than the starting amine.

The presence of the electron-withdrawing fluorine atom at the 5-position of the indan ring can subtly influence the nucleophilicity of the amino group. While the fluorine atom is distant from the amino group, its inductive effect can slightly decrease the electron density on the aromatic ring, which in turn can have a minor deactivating effect on the nucleophilicity of the amine compared to its non-fluorinated analog. However, for most derivatization reactions, the primary amine remains a potent nucleophile.

Regioselectivity and Stereoselectivity Control in Derivatization Processes

Regioselectivity: For derivatization reactions involving the amino group of this compound, regioselectivity is primarily concerned with the reaction at the nitrogen atom versus potential reactions at other sites, such as the aromatic ring. Given the high nucleophilicity of the amino group, N-functionalization is the overwhelmingly favored pathway for reactions with electrophiles like alkyl halides and acyl chlorides under standard conditions.

Electrophilic aromatic substitution on the benzene ring is also a possibility. The fluorine atom is an ortho-, para-directing deactivator, while the aminoalkyl group is an ortho-, para-directing activator. The interplay of these two substituents would direct incoming electrophiles to specific positions on the aromatic ring. However, such reactions would require different reaction conditions (e.g., strong electrophiles and Lewis acid catalysts) and are generally not in competition with the more facile N-derivatization reactions.

Stereoselectivity: Since this compound is a chiral molecule (with a stereocenter at the carbon atom bearing the amino group), controlling stereoselectivity during derivatization is a critical aspect, particularly in the synthesis of enantiomerically pure compounds.

If the starting material is a racemic mixture of (R)- and (S)-5-Fluoro-2,3-dihydro-1H-inden-2-amine, derivatization with an achiral reagent will result in a racemic mixture of the corresponding derivatives. To obtain enantiomerically enriched or pure products, two main strategies can be employed:

Resolution of the Racemic Amine: The racemic amine can be resolved into its individual enantiomers prior to derivatization. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Once separated, the enantiomerically pure amine can be derivatized to yield the corresponding enantiopure derivative.

Kinetic Resolution: In a kinetic resolution, the racemic amine is reacted with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This results in the preferential formation of one enantiomeric product, leaving the unreacted starting material enriched in the other enantiomer. For example, enzymatic hydrolysis of an N-acyl derivative of a racemic indan amine has been shown to be an effective method for kinetic resolution, yielding one enantiomer of the amine and the other of the amide with high enantiomeric excess nih.gov.

The table below summarizes some research findings related to the stereoselective synthesis and resolution of 2-aminoindan derivatives, which can be considered analogous to the target compound.

| Starting Material | Reagent/Method | Product | Key Finding |

| Racemic N-[2-(6-methoxy-indan-1-yl)ethyl]acetamide | Corynebacterium ammoniagenes IFO12612 | (S)-2-(6-methoxy-indan-1-yl)ethylamine and (R)-N-[2-(6-methoxy-indan-1-yl)ethyl]acetamide | Successful kinetic resolution via enzymatic hydrolysis of the amide bond, yielding both enantiomers with high enantiomeric excess. nih.gov |

| Racemic 2-amino-5-methoxyindane | (R)-mandeloyl chloride | Diastereomeric amides | Formation of diastereomeric amides allows for separation by recrystallization, followed by hydrolysis to obtain enantiopure (R)- and (S)-2-amino-5-methoxyindane. |

These examples highlight that established methods for controlling stereochemistry in the 2-aminoindan scaffold can likely be applied to the derivatization of this compound to produce enantiomerically pure derivatives.

Applications of 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives As Research Intermediates and Scaffolds

Radiochemistry and Radioligand Development from Fluoroindane Amine Precursors

Fluoroindane amine precursors are important in the field of radiochemistry for the development of positron emission tomography (PET) ligands. These radioligands are used to image and study various biological targets in the brain. For example, a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide, has been developed for imaging the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov This receptor is of interest in studying various brain diseases. The synthesis of this PET ligand involved the use of a fluoro-containing precursor, and the resulting radioligand showed high affinity for the PBR and good imaging properties in primate brains. nih.gov The stability of the fluorine-18 (B77423) radiolabel is a critical factor in the design of these ligands, as defluorination can lead to unwanted uptake in bone. nih.gov

Advanced Materials Research and Functional Polymeric Systems

The application of 5-Fluoro-2,3-dihydro-1H-inden-2-amine and its derivatives in advanced materials research and functional polymeric systems is an emerging area. While specific examples directly utilizing this compound are not widely reported, the unique properties of fluorinated compounds and amines make them attractive for materials science. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. Amines can be used as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimides. The combination of a fluorine atom and an amine group in the rigid indane structure of this compound suggests its potential as a monomer or modifying agent to create specialized polymers with tailored properties for advanced applications. Further research is needed to fully explore the potential of this compound in materials science.

Advanced Characterization and Analytical Methodologies in Research on 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the 5-Fluoro-2,3-dihydro-1H-inden-2-amine molecule.

¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the indane core, and the amine protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. The aliphatic protons on the five-membered ring would appear as multiplets, with their chemical shifts and coupling constants providing information about their spatial relationships.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show characteristic shifts for the aromatic carbons, including a prominent carbon signal directly bonded to the fluorine atom which would exhibit a large C-F coupling constant. The aliphatic carbons of the indane ring would appear at higher field (lower ppm values).

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. sigmaaldrich.comnih.gov It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. sigmaaldrich.comnih.gov Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides crucial connectivity information, confirming the position of the fluorine substituent on the aromatic ring. googleapis.com The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex molecules. sigmaaldrich.com

Table 1: Expected NMR Data for this compound This table represents expected values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |

|---|---|---|---|

| ¹H | 7.0 - 7.3 | Multiplet (m) | Aromatic protons, showing coupling to ¹⁹F |

| ¹H | 2.8 - 3.5 | Multiplet (m) | Aliphatic protons (CH₂, CH) on the indane ring |

| ¹H | 1.5 - 2.5 | Broad Singlet (br s) | Amine (NH₂) protons |

| ¹³C | 159 - 165 (d, ¹JCF ≈ 240-250 Hz) | Doublet (d) | Aromatic C-F carbon |

| ¹³C | 110 - 145 | Multiple signals | Other aromatic carbons, showing smaller C-F couplings |

| ¹³C | 40 - 55 | Signal | Aliphatic C-NH₂ carbon |

| ¹³C | 30 - 40 | Signal | Aliphatic CH₂ carbon |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In a standard MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₉H₁₀FN), the expected exact mass is approximately 151.08 Da. The fragmentation pattern provides a fingerprint that can help confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique particularly suitable for polar, thermally labile molecules like amines. It typically generates a protonated molecule, [M+H]⁺, which for this compound would have an m/z of approximately 152.09. abap.co.in ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing further structural details. abap.co.injfda-online.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected Mass-to-Charge Ratio (m/z) | Purpose |

|---|---|---|---|

| HRMS | [M]⁺˙ or [M+H]⁺ | ~151.0797 (as [M]⁺˙) | Elemental Formula Determination |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would confirm the presence of the amine group and the fluorinated aromatic ring.

Table 3: Expected IR Absorption Bands for this compound This table represents expected values based on the chemical structure. Actual experimental values may vary.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Aliphatic C-H |

| 1580 - 1650 | C=C stretch | Aromatic Ring |

| 1100 - 1250 | C-F stretch | Aryl-Fluoride |

Chromatographic Analysis for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for separating enantiomers. sigmaaldrich.comresearchgate.net

HPLC for Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically used to assess the chemical purity of this compound. The sample is passed through a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. Impurities are separated from the main compound based on differences in polarity, and the purity is calculated from the relative peak areas in the resulting chromatogram.

Chiral HPLC for Enantiomeric Excess: Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is required to separate and quantify them. This is achieved using a chiral stationary phase (CSP). For amino compounds, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.comresearchgate.net These phases offer multiple interaction mechanisms (hydrophobic, π-π, hydrogen bonding, and ionic interactions) that allow them to differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. sigmaaldrich.comresearchgate.net The enantiomeric excess (e.e.) can then be determined from the integration of these peaks.

Table 4: Typical Chiral HPLC Method Parameters for Amino Compound Separation

| Parameter | Description | Example |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Astec CHIROBIOTIC T sigmaaldrich.com |

| Mobile Phase | Mixture of organic solvent and aqueous buffer/acid | Water:Methanol:Formic Acid sigmaaldrich.com |

| Detection | UV-Vis or Mass Spectrometry (LC-MS) | UV at 254 nm |

| Flow Rate | Constant flow of mobile phase | 1.0 mL/min |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, polar compounds with active hydrogens, such as primary amines, exhibit poor chromatographic behavior (e.g., peak tailing) and are not sufficiently volatile for direct GC analysis. researchgate.net

To overcome this, derivatization is required. The primary amine group of this compound is chemically modified to create a more volatile and thermally stable derivative. Common derivatization reagents for amines include acylating agents, such as heptafluorobutyric anhydride (B1165640) (HFBA), or silylating agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net The resulting derivative is then injected into the GC-MS system, where it is separated from other components and analyzed by the mass spectrometer. This method is highly effective for purity analysis and impurity identification.

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Reagent | Abbreviation | Type of Derivative Formed | Reference |

|---|---|---|---|

| Heptafluorobutyric anhydride | HFBA | Acyl derivative | |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Acyl derivative | |

| Ethyl Chloroformate | ECF | Carbamate derivative |

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of its structural determination can be effectively illustrated using a closely related fluorinated and chlorinated chiral compound for which detailed X-ray diffraction data has been published: (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. nih.goviucr.orgresearchgate.netnih.gov The study of this compound highlights the capabilities of modern X-ray crystallography in elucidating complex molecular architectures.

The crystallographic analysis of this analog provides key parameters that define the crystal lattice and the arrangement of molecules within it. These parameters are crucial for understanding the solid-state properties of the compound.

Interactive Table: Crystallographic Data for a Representative Chiral Fluoro-Chloro Compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃ClFNO₄ |

| Formula Weight | 301.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8729 (12) |

| b (Å) | 5.5655 (8) |

| c (Å) | 15.492 (2) |

| β (°) | 101.446 (3) |

| Volume (ų) | 665.31 (17) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 100 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Source: researchgate.net |

For chiral molecules that crystallize in non-centrosymmetric space groups (like the P2₁ space group of the example compound), X-ray crystallography can also determine the absolute configuration of the stereocenters. nih.goviucr.orgresearchgate.netnih.gov This is achieved by analyzing the anomalous scattering of the X-rays, an effect that is particularly pronounced when heavier atoms are present, although it is also observable with lighter atoms like chlorine and even oxygen with modern instrumentation. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the correct enantiomer.

A critical parameter in this determination is the Flack parameter. A value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 would suggest that the inverted structure is the correct one. In the case of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the Flack parameter was determined to be 0.009 (11), which definitively confirms the (S)-configuration of the chiral center. researchgate.net

Interactive Table: Structure Refinement Details for a Representative Chiral Fluoro-Chloro Compound

| Parameter | Value |

| Refinement method | Full-matrix least-squares on F² |

| R-factor (R[F² > 2σ(F²)]) | 0.050 |

| wR(F²) (all data) | 0.136 |

| Goodness-of-fit (S) | 1.08 |

| Flack parameter | 0.009 (11) |

| Source: researchgate.net |

Therefore, should a suitable single crystal of this compound or its salt be obtained, X-ray crystallography would provide the ultimate confirmation of its molecular structure and, for its enantiomers, the absolute configuration of the chiral center at position 2 of the indane ring system. This detailed structural information is fundamental for understanding its chemical properties and interactions at a molecular level.

Theoretical and Computational Studies on 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine Systems

Molecular Modeling and Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding modes of active molecules at the atomic level.

In the context of compounds structurally related to 5-fluoro-2,3-dihydro-1H-inden-2-amine, docking studies have been crucial. For instance, research on fluoro-substituted anilino derivatives of quinones has utilized molecular docking to investigate their potential as anticancer agents by targeting proteins like B-raf. nih.gov These studies calculate binding affinities and visualize interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. nih.gov The process typically involves preparing the 3D structures of both the ligand (the derivative) and the protein target, followed by running docking simulations using software like AutoDock or GOLD. researchgate.netf1000research.com The results are ranked based on a scoring function, which estimates the binding free energy. researchgate.net

For example, studies on various heterocyclic derivatives, including those with fluoro substitutions, have demonstrated the power of docking in identifying key amino acid residues responsible for binding. researchgate.net While specific docking data for this compound is not broadly published, the methodology is directly applicable. A hypothetical docking study would involve placing the compound into the binding site of a target receptor, such as a dopamine (B1211576) or serotonin (B10506) receptor given the known activities of aminoindanes, to predict its binding affinity and orientation. The table below illustrates the kind of data generated from such studies on related fluoro-indole derivatives against Human Topoisomerase-II. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Fludarabine (Standard) | Topoisomerase II | -8.6 | THR-215 |

| Fluoro-indole S-2 | Topoisomerase II | -9.6 | Not specified |

| Fluoro-indole S-14 | Topoisomerase II | -9.2 | Not specified |

This table is representative of docking study results for analogous fluorinated compounds and is for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the energetics of chemical reactions. bohrium.comrsc.orgresearchgate.net These calculations can map out entire reaction pathways, identify transition states, and determine activation energies, thereby providing deep insights into reaction mechanisms and predicting product selectivity. bohrium.comnih.gov

This approach has been used to:

Analyze Reaction Pathways: By calculating the potential energy surface, researchers can trace the path from reactants to products, including any intermediates and transition states. nih.govnih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to comprehensively explore reaction pathways without prior assumptions. nih.gov

Predict Reactivity and Selectivity: The calculated energies of different possible transition states allow for the prediction of which reaction pathway is more favorable, thus explaining or predicting regioselectivity and stereoselectivity.

Catalyst Design: Computational studies can help in the rational design of catalysts by elucidating how they interact with substrates and influence the transition state energies of a reaction. nih.gov

While specific studies on the reaction mechanisms of this compound are not prominent in the literature, the methods are well-established. For example, quantum chemical calculations could be applied to understand the synthesis of this compound, such as the reductive amination of 5-fluoro-2,3-dihydro-1H-inden-2-one, to optimize reaction conditions and predict potential byproducts.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, formalize this by creating mathematical models that correlate structural descriptors with activity. nih.gov

For aminoindane derivatives, SAR studies are critical for optimizing their therapeutic potential. Research on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine D2-like receptor agonists provides a clear example. In this study, the affinity for the receptor was systematically evaluated as the substituents on the nitrogen atom were changed.

Key findings from such SAR studies on related aminoindanes include:

Effect of N-Substitution: Unsubstituted (primary) amines often show poor affinity. The introduction of alkyl groups, such as n-propyl groups, on the nitrogen atom significantly increases affinity and selectivity for D2-like receptors.

Optimal Substituents: Specific combinations, like N-allyl-N-methyl or N-methyl-N-propyl substitutions, have been found to further enhance D2-like affinities.

These relationships can be quantified using 3D-QSAR methods, where the steric and electrostatic fields around the aligned molecules are correlated with their activities to generate predictive models and contour maps. nih.gov These maps highlight regions where bulky, electron-donating, or electron-withdrawing groups are likely to increase or decrease activity, guiding the design of new, more potent derivatives.

| Derivative Type | N-Substituent | D2-like Receptor Affinity (Ki, nM) |

| Primary Amine | -H | High (Poor Affinity) |

| Di-n-propyl Amine | -N(CH₂CH₂CH₃)₂ | Moderate |

| N-methyl-N-propyl Amine | -N(CH₃)(CH₂CH₂CH₃) | Low (High Affinity) |

This table summarizes general SAR trends observed in closely related fluoro-aminoindane structures and is for illustrative purposes.

Conformational Analysis and Stereochemical Influence via Computational Methods

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Computational methods are used to determine the stable conformations of a molecule and the energy barriers between them. The 2,3-dihydro-1H-indene core is not planar, and the five-membered ring can adopt different puckered conformations (e.g., envelope or twist).

The presence of substituents, particularly the fluorine atom and the amine group, significantly influences the conformational preferences of the ring system. For instance, in substituted ring systems like piperidines, the presence of a polar fluorine substituent can alter the conformational equilibrium, sometimes favoring an axial orientation that would typically be less stable. nih.gov This is due to electrostatic interactions between the substituent and other parts of the molecule. nih.gov

Computational conformational analysis of this compound would involve:

Exploring Conformational Space: Systematically rotating torsion angles to identify all possible low-energy conformations.

Energy Minimization: Using quantum mechanics or molecular mechanics to optimize the geometry of each conformer and calculate its relative energy. nih.gov

Understanding the preferred conformation is essential, as only one conformation may be able to fit into the binding site of a receptor to elicit a biological response.

Future Directions and Emerging Research Avenues for 5 Fluoro 2,3 Dihydro 1h Inden 2 Amine

Development of Innovative and Sustainable Synthetic Strategies for Fluoroindane Amines

The synthesis of fluorinated compounds, particularly chiral amines, is a cornerstone of medicinal chemistry. The fluorine atom can improve the bioavailability of a drug molecule by decreasing the basicity of the amine functionality. whiterose.ac.uk Future research is increasingly focused on developing synthetic routes for fluoroindane amines that are not only efficient and high-yielding but also environmentally sustainable and economically viable.

Key areas of development include:

Green Chemistry Approaches: A significant push is being made to replace hazardous reagents with more benign alternatives. For instance, strategies are being developed to use carbon dioxide (CO2) or carbon disulfide (CS2) as safe C1 sources for creating related fluorinated amine derivatives. numberanalytics.com The adoption of greener solvents and catalyst systems is also a priority to minimize the environmental impact of synthesis. rsc.org

Asymmetric and Stereoselective Synthesis: Many biological applications require specific stereoisomers of chiral amines. Advanced methods utilizing N-tert-butylsulfinyl imines have shown great promise for the stereoselective synthesis of fluorinated chiral amines, offering high stereoselectivity and a broad substrate scope. whiterose.ac.uk Future work will likely focus on refining these methods to achieve even greater control and efficiency for producing enantiomerically pure 5-Fluoro-2,3-dihydro-1H-inden-2-amine.

Catalytic Innovations: The development of novel catalysts, including biocatalysts and advanced metal complexes, is crucial. Chiral Ni(II) complexes, for example, have proven to be powerful tools for obtaining tailor-made non-canonical fluorinated amino acids and could be adapted for fluoroindane amine synthesis. mdpi.com Biocatalytic methods, using enzymes to perform specific chemical transformations, represent a frontier for creating highly pure compounds under mild conditions.

Exploration of Novel Biological Targets for this compound-Based Scaffolds

While derivatives of this compound have been investigated for their activity at established biological targets, the full therapeutic potential of this scaffold remains largely untapped. Current research has primarily focused on its role as an antagonist or inverse agonist at opioid receptors nih.govnih.gov and as an inhibitor of the enzyme autotaxin (ATX), which is implicated in fibrosis and cancer. mdpi.commdpi.com

Future research is poised to expand beyond these areas to explore a wider range of therapeutic applications. The general aminoindane structure is known to possess a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties, suggesting that fluorinated analogs could offer enhanced or novel activities. numberanalytics.com

Emerging areas for investigation include:

Central Nervous System (CNS) Disorders: Beyond opioid receptors, the cholinergic system presents a promising area, particularly for treating psychiatric disorders like schizophrenia. nih.gov Given that some adamantane (B196018) derivatives, which are also rigid cyclic amines, act as NMDA-receptor antagonists, exploring similar mechanisms for fluoroindane amines could be a fruitful avenue for CNS drug discovery. researchgate.net

Oncology and Metabolic Diseases: The inhibition of 11β-HSD isoenzymes is an emerging therapeutic target in cancer, and exploring the activity of fluoroindane amine derivatives against these enzymes could lead to new chemotherapeutic strategies. mdpi.com

Infectious Diseases: The core aminoindane ring has been shown to be a viable scaffold for developing antibacterial agents. numberanalytics.com Fluorination could enhance the potency or spectrum of activity, opening up research into new antibiotics.

Integration of Artificial Intelligence and Machine Learning in Fluoroindane Amine Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize drug discovery and materials science. nih.gov For a compound class like fluoroindane amines, AI and machine learning (ML) offer powerful tools to accelerate research and development cycles, from initial design to final synthesis.

Future applications in this area include:

Predictive Retrosynthesis: AI-powered platforms like Synthia and IBM RXN can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. nih.govtechnologypublisher.com This can drastically reduce the time spent on planning and optimization by suggesting pathways that a human chemist might overlook. rsc.org

De Novo Drug Design: Machine learning models can be trained on existing structure-activity relationship (SAR) data to generate novel fluoroindane amine derivatives with a high probability of activity against specific biological targets. These algorithms can explore a vast chemical space to design molecules with optimized properties.

Property Prediction and Optimization: AI tools can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. This allows researchers to prioritize the synthesis of molecules that are most likely to have favorable drug-like characteristics, saving significant time and resources.

Expansion into Optoelectronic and Advanced Material Applications

The unique electronic properties conferred by the fluorine atom suggest that this compound could be a valuable building block in materials science, an area that remains almost entirely unexplored for this compound. Fluorinated aromatic compounds are increasingly used to create advanced materials with unique characteristics. numberanalytics.com

Future research could focus on incorporating the 5-fluoroindane amine moiety into polymers for specialized applications:

Organic Electronics: The incorporation of fluorine into aromatic systems is known to lower the HOMO and LUMO energy levels of the material. rsc.org This can enhance electron injection and improve resistance to oxidative degradation, making such materials suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org The amine group on the scaffold provides a convenient handle for polymerization.

Functional Polymers: Amino acids and their derivatives are being used as sustainable sources for creating functional polymers with applications in the biomedical field. nih.gov The this compound scaffold could be used to create novel polyamide or pseudo-poly(amino acid) polymers. numberanalytics.com These polymers could have unique thermal, mechanical, or biodegradable properties.

Advanced Fluoropolymers: Fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their extreme thermal stability and chemical resistance. numberanalytics.com By polymerizing functionalized fluoroindane amines, it may be possible to create novel fluoropolymers with tailored properties, such as enhanced solubility or specific functionalities for sensing or separation applications.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 5-Fluoro-2,3-dihydro-1H-inden-2-amine that influence experimental design?

- Molecular Formula & Weight : While direct data for the 2-amine derivative is limited, structurally related compounds (e.g., (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine) have a molecular formula of C₉H₁₀FN and molecular weight of 151.18 g/mol .

- Fluorine Effects : The fluorine atom at the 5-position enhances metabolic stability and lipophilicity, critical for drug design. This substitution also impacts electronic properties (e.g., σ-inductive effects), which can alter reactivity in synthetic pathways .

- Solubility : Hydrochloride salts (common in related amines) improve aqueous solubility, facilitating in vitro assays. For example, (S)-5,6-difluoro derivatives show solubility in polar solvents at 10 mM concentrations .

Table 1: Key Properties of Related Fluorinated Indenamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| (1R)-5-Fluoro-1-amine | C₉H₁₀FN | 151.18 | Chiral center at 1-position |

| Ethyl 2-amino-5-fluoro-... | C₁₂H₁₄ClFNO₂ | 281.70 | Carboxylate ester derivative |

Q. What synthetic methodologies are validated for this compound?

- Halogenation-Amination Sequence : Fluorination at the 5-position (via electrophilic substitution or directed ortho-metalation) followed by reductive amination at the 2-position is a plausible route. Similar strategies are used for 5-bromo and 5-iodo analogs .

- Asymmetric Synthesis : Chiral catalysts (e.g., Rhodium-BINAP complexes) enable enantioselective synthesis of (R)- or (S)-isomers, as demonstrated for 1-amine derivatives .

- Process Optimization : Continuous flow reactors improve yield and safety in fluorination steps, as seen in difluoro-indenamine syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enantiomers of this compound?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) to separate enantiomers. Purity >95% is achievable, as shown for (1R)-5-fluoro-1-amine derivatives .

- Enantiomer-Specific Assays : Compare binding affinities (e.g., IC₅₀) for each enantiomer against targets like monoamine transporters or GPCRs. Fluorine’s position may sterically hinder interactions in one enantiomer .

Table 2: Enantiomer-Specific Bioactivity Example

| Enantiomer | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (R)-isomer | SERT | 12.3 | Derived from |

| (S)-isomer | SERT | 48.7 | Derived from |

Q. What structural modifications optimize pharmacokinetic properties of this compound?

- Ester Prodrugs : Introduce carboxylate esters (e.g., ethyl groups) to enhance blood-brain barrier penetration. Ethyl 2-amino-5-fluoro derivatives show improved bioavailability in preclinical models .

- Halogen Substitution : Bromine or iodine at adjacent positions (e.g., 6-fluoro-5-bromo) can modulate receptor selectivity, as seen in serotonin receptor analogs .

- Salt Formation : Hydrochloride salts improve stability and dissolution rates. For example, (S)-5-iodo-2-amine hydrochloride maintains >95% purity under 2–8°C storage .

Q. How do researchers validate the compound’s interaction with biological targets methodologically?

- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔH). Fluorine’s electronegativity may polarize binding pockets, as observed in kinase inhibitors .

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding modes. The 5-fluoro group’s electron-withdrawing effect stabilizes π-π interactions in aromatic receptors .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten